rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis
Description
rac-(1R,2S)-2-Benzoylcyclopropane-1-carboxylic acid, cis is a chiral cyclopropane derivative characterized by a strained three-membered ring system with a benzoyl (C₆H₅CO-) substituent at the 2-position and a carboxylic acid group at the 1-position. The cis configuration indicates that these functional groups are on the same side of the cyclopropane plane. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which influence reactivity, solubility, and biological activity.
Properties
CAS No. |
1932582-50-7 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: Cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates is also a widely used method.
Industrial Production Methods: Industrial production often involves the use of biocatalytic asymmetric synthesis. For example, the use of specific bacterial strains such as Sphingomonas aquatilis has been shown to effectively produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Important in the study of stereochemistry and chiral resolution techniques.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of antiviral agents .
Industry:
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in a variety of chemical transformations.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis with structurally related cyclopropane derivatives:
*Estimated based on molecular formula.
Key Observations:
- Steric Effects: Bulky substituents like tert-butoxycarbonylamino () or 2,2-dimethylpropyl () reduce conformational flexibility, impacting binding interactions in biological systems.
- Solubility : Hydroxymethyl () and carboxylic acid groups enhance aqueous solubility, whereas trifluoromethyl () and benzoyl groups may increase lipophilicity.
Biological Activity
The compound rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis is a member of the cyclopropane carboxylic acid family, which has garnered interest due to its unique structural features and potential biological activities. This article aims to discuss its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 176.21 g/mol
- CAS Number : 10487497
The compound features a cyclopropane ring with a benzoyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.
Pharmacological Effects
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Analgesic Effects :
The biological activity of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors in the central nervous system, contributing to its analgesic effects.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Study 2: Anti-inflammatory Activity
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid was administered at varying doses (10 mg/kg to 50 mg/kg). The results showed a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6.
Study 3: Analgesic Properties
A recent pharmacological assessment evaluated the analgesic effects of this compound using the formalin test in rats. The results demonstrated a significant reduction in pain scores compared to control groups, suggesting its potential use as an analgesic agent.
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
